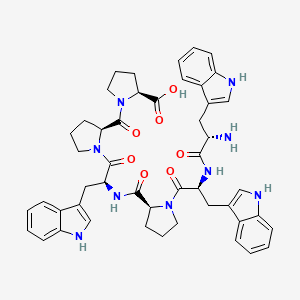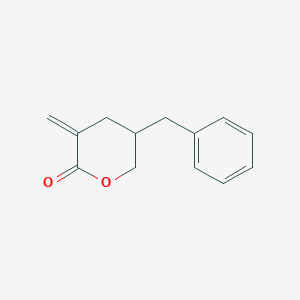
5-Benzyl-3-methylideneoxan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzyl-3-methylideneoxan-2-one: is a heterocyclic organic compound with a unique structure that includes a benzyl group attached to an oxanone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzyl-3-methylideneoxan-2-one typically involves the condensation of benzyl carbazates with aldehydes, followed by oxidative cyclization and rearrangement. This process is often facilitated by the presence of iodine and a base, which promote intramolecular C–O bond formation .
Industrial Production Methods: the general approach involves the use of readily available starting materials and efficient catalytic systems to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 5-Benzyl-3-methylideneoxan-2-one undergoes various chemical reactions, including:
Oxidation: The benzylic position is particularly reactive and can be oxidized to form benzoic acids.
Substitution: The compound can undergo substitution reactions at the benzylic position, forming benzylic halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Substitution: N-bromosuccinimide (NBS) as a bromine source.
Major Products:
Oxidation: Benzoic acids.
Substitution: Benzylic halides.
Scientific Research Applications
Chemistry: 5-Benzyl-3-methylideneoxan-2-one is used as an intermediate in the synthesis of various organic compounds, including heterocycles and pharmaceuticals .
Biology and Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of antibacterial agents .
Industry: In the industrial sector, this compound can be used in the production of advanced materials and as a building block for complex chemical syntheses .
Mechanism of Action
The mechanism of action of 5-Benzyl-3-methylideneoxan-2-one involves its interaction with specific molecular targets, leading to various biological effects. For instance, oxazolidin-2-one derivatives, which share a similar structure, are known to inhibit protein synthesis in bacteria by binding to the peptidyl transferase center of the ribosome .
Comparison with Similar Compounds
5-Benzyl-1,3-thiazol-2-amine: Shares a benzyl group and a heterocyclic ring but differs in the type of heteroatoms present.
Oxazolidin-2-ones: These compounds have a similar oxanone ring structure and are known for their antibacterial properties.
Uniqueness: 5-Benzyl-3-methylideneoxan-2-one is unique due to its specific combination of a benzyl group and an oxanone ring, which imparts distinct chemical reactivity and potential biological activity .
Properties
CAS No. |
671247-53-3 |
|---|---|
Molecular Formula |
C13H14O2 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
5-benzyl-3-methylideneoxan-2-one |
InChI |
InChI=1S/C13H14O2/c1-10-7-12(9-15-13(10)14)8-11-5-3-2-4-6-11/h2-6,12H,1,7-9H2 |
InChI Key |
XBUOKKOORXPZLR-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CC(COC1=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


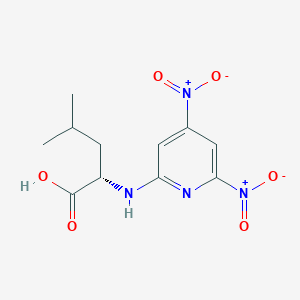
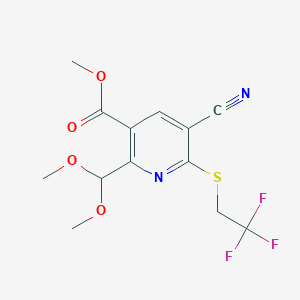
![3-Iodo-4-[(oxan-2-yl)oxy]but-2-en-1-ol](/img/structure/B12547777.png)
![Spiro[4.5]dec-7-ene, 1,8-dimethyl-4-(1-methylethenyl)-](/img/structure/B12547778.png)
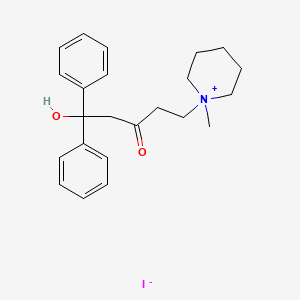
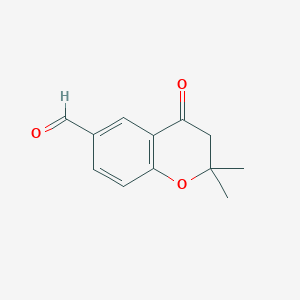
![[(S)-1-Methyl-2-azidoethyl]carbamic acid tert-butyl ester](/img/structure/B12547789.png)

![3-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylpropanenitrile](/img/structure/B12547800.png)
![(2R)-2-{[2-(Methylsulfanyl)phenoxy]methyl}oxirane](/img/structure/B12547803.png)
![2-[1-(Dibenzylamino)hept-2-yn-1-yl]phenol](/img/structure/B12547816.png)
![6-(Dodecylsulfanyl)-2-{4-[(10-iododecyl)oxy]phenyl}-1,3-benzothiazole](/img/structure/B12547820.png)
![2-{[(Benzyloxy)carbonyl]amino}-3,3-difluoro-2-methylpropanoic acid](/img/structure/B12547821.png)
